molecular formula C5H12ClNO B13463370 3-Amino-2-pentanone hydrochloride CAS No. 40874-33-7

3-Amino-2-pentanone hydrochloride

Cat. No.: B13463370
CAS No.: 40874-33-7
M. Wt: 137.61 g/mol
InChI Key: ZMKDFVJAFLCCQK-UHFFFAOYSA-N
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Description

3-Amino-2-pentanone hydrochloride is an organic compound with the molecular formula C5H11NO·HCl. It is a derivative of 2-pentanone, where an amino group is substituted at the third position. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-pentanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with ammonia or an amine under acidic conditions to form the corresponding imine, which is then reduced to the amine. The hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-pentanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or imines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides, imines, or other substituted derivatives.

Scientific Research Applications

3-Amino-2-pentanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-pentanone hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carbonyl group can act as an electrophile. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-pentanone hydrochloride: Similar structure but with the amino group at the second position.

    3-Amino-3-pentanone hydrochloride: Similar structure but with the amino group at the third position and an additional methyl group.

    2-Amino-3-pentanone hydrochloride: Similar structure but with the amino group at the second position and the carbonyl group at the third position.

Uniqueness

3-Amino-2-pentanone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and interactions with other molecules make it a valuable compound in various fields of research.

Properties

CAS No.

40874-33-7

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

3-aminopentan-2-one;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-3-5(6)4(2)7;/h5H,3,6H2,1-2H3;1H

InChI Key

ZMKDFVJAFLCCQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)N.Cl

Origin of Product

United States

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